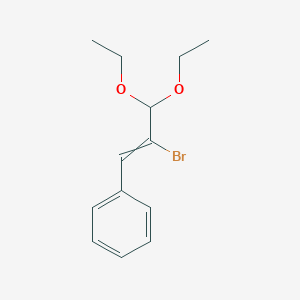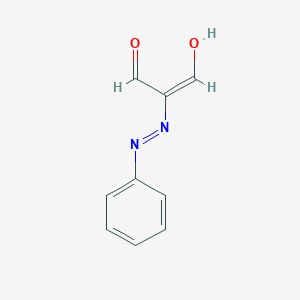
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and a diazenyl group attached to a prop-2-enal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2-phenyldiazenylprop-2-enal typically involves the reaction of a suitable aldehyde with a diazonium salt. One common method is the reaction of cinnamaldehyde with a diazonium salt derived from aniline. The reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of (E)-3-oxo-2-phenyldiazenylprop-2-enal.
Reduction: Formation of (E)-3-hydroxy-2-phenylhydrazinylprop-2-enal.
Substitution: Formation of substituted phenyl derivatives, such as (E)-3-hydroxy-2-(4-nitrophenyl)diazenylprop-2-enal.
Wissenschaftliche Forschungsanwendungen
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of (E)-3-hydroxy-2-phenyldiazenylprop-2-enal involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-hydroxy-2-phenyldiazenylprop-2-enone
- (E)-3-hydroxy-2-phenyldiazenylprop-2-enamine
- (E)-3-hydroxy-2-phenyldiazenylprop-2-enol
Uniqueness
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal is unique due to the presence of both a hydroxy group and a diazenyl group on the same molecule, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal |
InChI |
InChI=1S/C9H8N2O2/c12-6-9(7-13)11-10-8-4-2-1-3-5-8/h1-7,12H/b9-6+,11-10? |
InChI-Schlüssel |
BVWBVASXRRSJDN-MOAIEBAPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N=N/C(=C/O)/C=O |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC(=CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
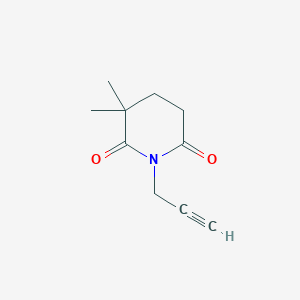



![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
silane](/img/structure/B14283956.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
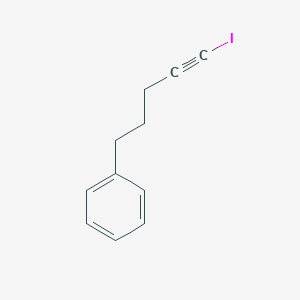

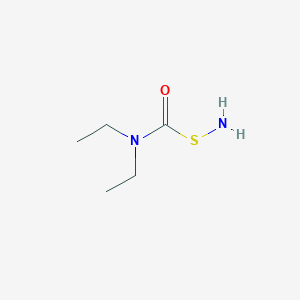
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
